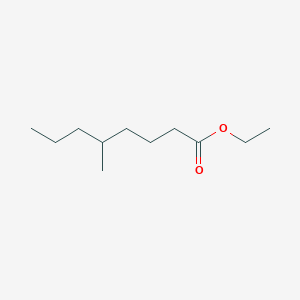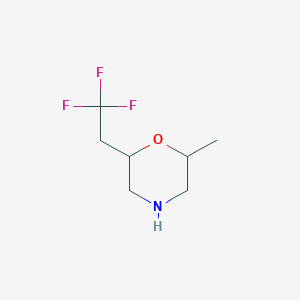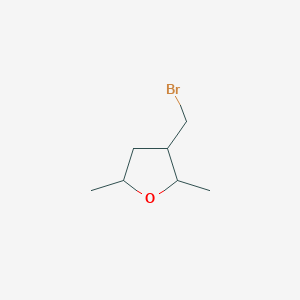
3-(Bromomethyl)-2,5-dimethyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-2,5-dimethyloxolane is an organic compound with the molecular formula C7H13BrO It is a brominated derivative of oxolane, which is a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,5-dimethyloxolane typically involves the bromination of 2,5-dimethyloxolane. One common method is the reaction of 2,5-dimethyloxolane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-2,5-dimethyloxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Alcohols and carboxylic acids are formed depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-2,5-dimethyloxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into drug candidates, potentially enhancing their biological activity.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and other biological processes.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-2,5-dimethyloxolane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical. The bromine atom is a good leaving group, facilitating nucleophilic substitution and elimination reactions. In biological systems, the compound may interact with nucleophilic sites on enzymes or other biomolecules, leading to covalent modification and potential inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)but-3-enoate: Another brominated compound used in organic synthesis.
2-Bromomethyl-1,3-dioxolane: A structurally similar compound with a different ring system.
Bromoacetaldehyde ethylene acetal: Used in various synthetic applications.
Uniqueness
3-(Bromomethyl)-2,5-dimethyloxolane is unique due to its specific ring structure and the presence of two methyl groups, which can influence its reactivity and the types of reactions it undergoes. Its ability to participate in both nucleophilic substitution and elimination reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H13BrO |
|---|---|
Molekulargewicht |
193.08 g/mol |
IUPAC-Name |
3-(bromomethyl)-2,5-dimethyloxolane |
InChI |
InChI=1S/C7H13BrO/c1-5-3-7(4-8)6(2)9-5/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
RXCZTXYLCYNDNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(O1)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



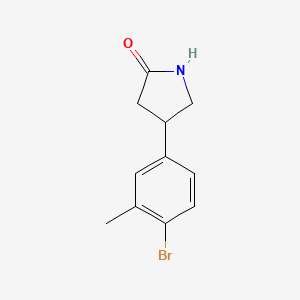
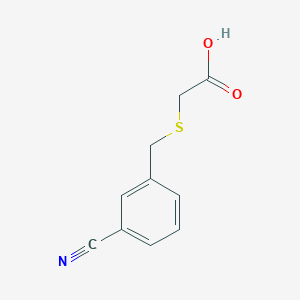
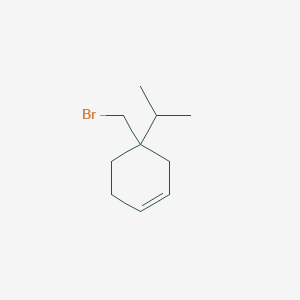
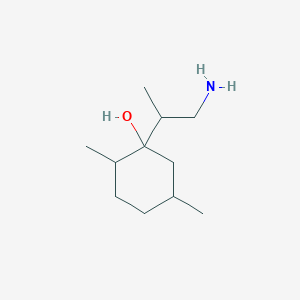

![N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13172222.png)
![2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13172228.png)
![2-chloro-1-[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13172233.png)
![4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide](/img/structure/B13172246.png)
